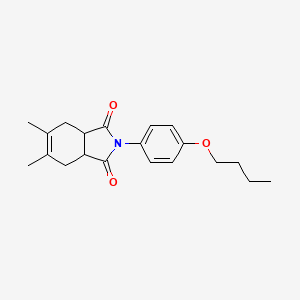

![molecular formula C13H20OS B5137597 1-[3-(isopropylthio)propoxy]-4-methylbenzene](/img/structure/B5137597.png)

1-[3-(isopropylthio)propoxy]-4-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-(isopropylthio)propoxy]-4-methylbenzene, also known as p-ITPP, is a synthetic allosteric effector of hemoglobin that enhances the release of oxygen from red blood cells. It is a promising candidate for the treatment of various hypoxia-related disorders, including cancer, ischemia, and sickle cell anemia.

Mecanismo De Acción

P-ITPP binds to the central cavity of hemoglobin, causing a conformational change that enhances the release of oxygen from red blood cells. This allosteric effect is mediated by the stabilization of the R-state of hemoglobin, which has a higher affinity for oxygen than the T-state. P-ITPP also inhibits the binding of 2,3-diphosphoglycerate (2,3-DPG) to hemoglobin, further increasing its oxygen affinity.

Biochemical and Physiological Effects

P-ITPP has been shown to increase oxygen saturation and partial pressure in blood, leading to improved tissue oxygenation. It has also been found to reduce lactate levels and increase ATP production in hypoxic cells, potentially improving cell metabolism and survival. In animal models, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has been shown to reduce tumor hypoxia, increase tumor oxygenation, and enhance the efficacy of radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

P-ITPP has several advantages for lab experiments, including its high water solubility and stability in solution. It also has a low toxicity profile and is well-tolerated in animal models. However, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has a short half-life in vivo, requiring frequent dosing to maintain its effects. It also has limited bioavailability, as it is rapidly cleared from the bloodstream by the kidneys.

Direcciones Futuras

P-ITPP has several potential future directions for research and development. One area of interest is the development of 1-[3-(isopropylthio)propoxy]-4-methylbenzene analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of 1-[3-(isopropylthio)propoxy]-4-methylbenzene in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, 1-[3-(isopropylthio)propoxy]-4-methylbenzene could be explored for its potential applications in other hypoxia-related disorders, such as respiratory diseases and altitude sickness.

Conclusion

1-[3-(isopropylthio)propoxy]-4-methylbenzene, or 1-[3-(isopropylthio)propoxy]-4-methylbenzene, is a promising allosteric effector of hemoglobin that enhances the release of oxygen from red blood cells. It has potential therapeutic applications for various hypoxia-related disorders, including cancer, ischemia, and sickle cell anemia. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Métodos De Síntesis

The synthesis of 1-[3-(isopropylthio)propoxy]-4-methylbenzene involves the reaction of 4-methylphenol with 3-isopropylthiopropyl chloride in the presence of a base, followed by the reaction with 1-chloro-2-(propyloxy)benzene. The final product is obtained after purification through recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

P-ITPP has been extensively studied for its potential therapeutic applications. It has been shown to improve oxygen delivery to hypoxic tumors, leading to increased tumor oxygenation and enhanced radiation therapy efficacy. P-ITPP has also been investigated for its ability to ameliorate ischemic injuries, such as stroke and myocardial infarction, by increasing oxygen availability to affected tissues. Additionally, 1-[3-(isopropylthio)propoxy]-4-methylbenzene has been found to increase oxygen delivery to red blood cells in sickle cell anemia patients, potentially reducing the risk of vaso-occlusive crises.

Propiedades

IUPAC Name |

1-methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-11(2)15-10-4-9-14-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQOKQUMNZZKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCSC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5137520.png)

![3-methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5137527.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5137531.png)

![N-[4-(1-adamantyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5137562.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5137567.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5137569.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5137574.png)

![N-[3-(2,5-dichlorophenoxy)propyl]-1-butanamine oxalate](/img/structure/B5137581.png)

![3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine](/img/structure/B5137582.png)

![ethyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B5137583.png)